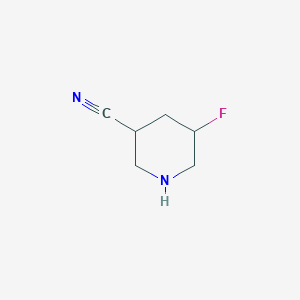
3-Piperidinecarbonitrile, 5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidinecarbonitrile, 5-fluoro- is a fluorinated derivative of piperidinecarbonitrile This compound features a piperidine ring with a nitrile group at the 3-position and a fluorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinecarbonitrile, 5-fluoro- can be achieved through several methods. One common approach involves the fluorination of piperidinecarbonitrile derivatives. For instance, the fluorination of pyridinecarbonitriles using electrophilic fluorinating reagents can yield the desired fluorinated product . Another method involves the catalytic hydrogenation of pyridinecarbonitriles to produce piperidylmethylamines, which can then be further fluorinated .
Industrial Production Methods: Industrial production of 3-Piperidinecarbonitrile, 5-fluoro- typically involves scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalytic hydrogenation and controlled fluorination reactions are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions: 3-Piperidinecarbonitrile, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields primary amines, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
3-Piperidinecarbonitrile, 5-fluoro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
作用機序
The mechanism of action of 3-Piperidinecarbonitrile, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .
類似化合物との比較
3-Piperidinecarbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Pyridinecarbonitrile: Contains a pyridine ring instead of a piperidine ring, leading to distinct reactivity and applications.
2-Methylpyridine: Another heterocyclic compound with different substitution patterns and properties.
Uniqueness: The presence of the fluorine atom at the 5-position in 3-Piperidinecarbonitrile, 5-fluoro- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs .
特性
分子式 |
C6H9FN2 |
|---|---|
分子量 |
128.15 g/mol |
IUPAC名 |
5-fluoropiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H9FN2/c7-6-1-5(2-8)3-9-4-6/h5-6,9H,1,3-4H2 |
InChIキー |
ZSEQIEDEZYDSQZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CNCC1F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
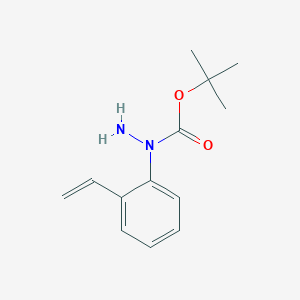
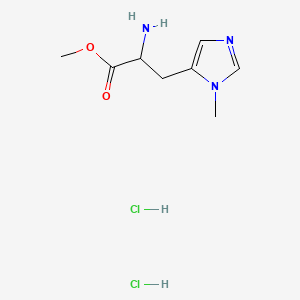
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
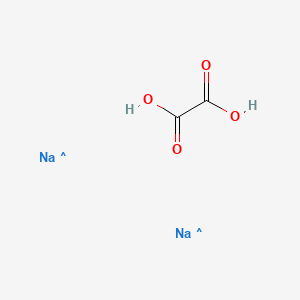
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
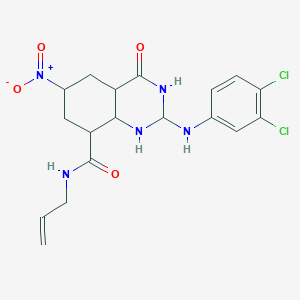
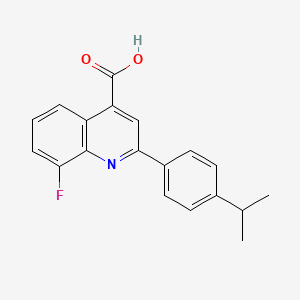
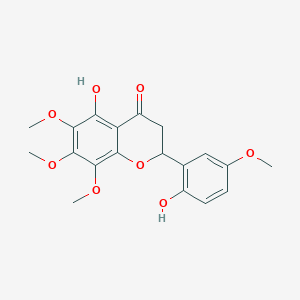
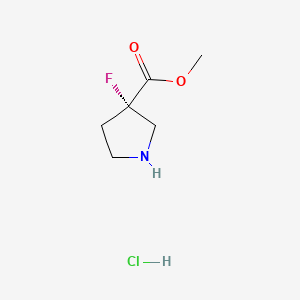
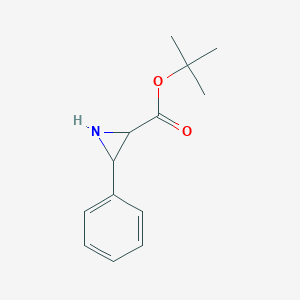
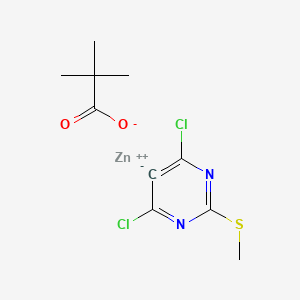
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
